An In-depth Technical Guide to p-Hydroxybenzaldehyde-d4: Physical and Chemical Properties for Researchers and Drug Development Professionals
An In-depth Technical Guide to p-Hydroxybenzaldehyde-d4: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction: p-Hydroxybenzaldehyde-d4 is the deuterated analog of p-hydroxybenzaldehyde, a naturally occurring phenolic aldehyde found in various plants, including orchids and vanilla. The incorporation of deuterium isotopes provides a valuable tool for researchers in various fields, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic investigations of chemical and biological processes. This technical guide provides a comprehensive overview of the physical and chemical properties of p-Hydroxybenzaldehyde-d4, detailed experimental protocols, and insights into its biological interactions.
Core Physical and Chemical Properties
The physical and chemical properties of p-Hydroxybenzaldehyde-d4 are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₂D₄O₂ | N/A |
| Molecular Weight | 126.15 g/mol | N/A |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 112-116 °C | [1] |
| Boiling Point | 191 °C at 50 mmHg | [1] |
| Solubility in Water | 13.8 g/L (at 30.5 °C) | [2][3] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and ethyl acetate. Slightly soluble in benzene. | [2][3] |
| pKa | 7.61 (at 25 °C) | [4] |
Spectroscopic Properties
| Property | Description | Reference |
| ¹H NMR (DMSO-d6, 400 MHz) | δ 9.82 (s, 1H, CHO), 7.81-7.77 (m, aromatic), 6.98-6.96 (m, aromatic), 10.65 (s, 1H, OH) | [4][5][6] |
| IR Spectroscopy | Broad band around 3200-3600 cm⁻¹ (O-H stretching), strong peak around 1680-1700 cm⁻¹ (C=O stretching of aldehyde), peaks in the 1400-1600 cm⁻¹ region (C=C stretching of benzene ring). | N/A |
| Mass Spectrometry | Molecular Ion Peak (M+) expected around m/z 126.15. Fragmentation patterns can be used for structural elucidation. | N/A |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible use of p-Hydroxybenzaldehyde-d4 in research.
Synthesis of p-Hydroxybenzaldehyde (General Protocol)
A common method for the synthesis of p-hydroxybenzaldehyde is the Fries rearrangement of phenyl formate. The deuterated analog can be synthesized using deuterated phenol as a starting material.
Experimental Workflow for Synthesis of p-Hydroxybenzaldehyde
Caption: Workflow for the synthesis of p-hydroxybenzaldehyde via esterification and Fries rearrangement.
Step 1: Esterification of Phenol to Phenyl Formate [7]
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In a reaction flask equipped with a heating mantle and a condenser, combine phenol (0.2 mol), formic acid (0.24 mol), and a catalytic amount of p-toluenesulfonic acid (0.02 mol) in a suitable solvent such as toluene (200 mL).[7]
-
Heat the mixture to 105 °C with magnetic stirring and maintain the reaction for 4 hours.[7]
-
After cooling the reaction mixture to 40 °C, distill the solvent to obtain crude phenyl formate.[7]
-
Purify the phenyl formate by vacuum distillation, collecting the fraction at 171-173 °C.[7]
Step 2: Fries Rearrangement of Phenyl Formate to p-Hydroxybenzaldehyde [7]
-
In a separate reaction flask, add phenyl formate (0.1 mol) and zinc chloride (0.2 mol) to a solvent like p-xylene (100 mL).[7]
-
Heat the mixture to 135 °C with magnetic stirring and maintain the reaction for 4 hours.[7]
-
After cooling, hydrolyze the reaction mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude p-hydroxybenzaldehyde by recrystallization from a suitable solvent system (e.g., water or toluene) to yield the final product.[7]
NMR Spectroscopic Analysis
Protocol for ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of p-Hydroxybenzaldehyde-d4 in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
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Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Biological Activity and Signaling Pathways
p-Hydroxybenzaldehyde has been identified as an antagonist of the GABAA receptor.[8] This interaction is of significant interest to neuropharmacology and drug development.
Interaction with the GABAA Receptor
The GABAA receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. Its activation by gamma-aminobutyric acid (GABA) leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.
Proposed Mechanism of GABAA Receptor Antagonism
Caption: Proposed mechanism of p-Hydroxybenzaldehyde-d4 as a GABAA receptor antagonist.
Studies have shown that p-hydroxybenzaldehyde can significantly reduce the GABA-induced chloride current in Xenopus oocytes expressing the α1β2γ2S subtype of the GABAA receptor.[9] This suggests that p-hydroxybenzaldehyde acts as a negative allosteric modulator or a competitive antagonist at the GABAA receptor, thereby inhibiting its function. The use of the deuterated form, p-Hydroxybenzaldehyde-d4, can help in elucidating the metabolic stability and pharmacokinetic profile of this potential therapeutic agent.
Conclusion
p-Hydroxybenzaldehyde-d4 is a valuable research tool with well-defined physical and chemical properties. This guide provides essential data and experimental protocols to facilitate its use in drug development and scientific research. The antagonistic effect on the GABAA receptor highlights its potential as a lead compound for the development of novel therapeutics targeting neurological disorders. Further investigation into its precise mechanism of action and in vivo efficacy is warranted.
References
- 1. p-hydroxy benzaldehyde [chembk.com]
- 2. p-Hydroxybenzaldehyde-Application_Chemicalbook [chemicalbook.com]
- 3. 4-Hydroxybenzaldehyde | 123-08-0 [chemicalbook.com]
- 4. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718) [hmdb.ca]
- 6. 4-Hydroxybenzaldehyde(123-08-0) 1H NMR [m.chemicalbook.com]
- 7. Synthetic method for p-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Effect of 4-hydroxybenzaldehyde on the γ-aminobutyric Acid Type A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
